3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine
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Overview
Description
3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine is a complex organic compound that features a pyrimidine ring attached to a tetrahydrofuran moiety. The presence of tert-butyldimethylsilyl (TBDMS) and methoxy groups suggests that this compound is likely used in synthetic organic chemistry, particularly in the protection of hydroxyl groups during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine ring. The tert-butyldimethylsilyl group is often introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (MeI) or dimethyl sulfate (DMS).
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: Hydrogen gas (H₂), Pd/C
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Reduced pyrimidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. The TBDMS group serves as a protecting group for hydroxyl functionalities, allowing for selective reactions at other sites.
Biology
In biological research, derivatives of this compound may be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
Mechanism of Action
The mechanism of action for compounds like this often involves interactions with biological macromolecules such as enzymes or nucleic acids. The pyrimidine ring can mimic natural nucleobases, allowing the compound to interfere with DNA or RNA synthesis. The TBDMS group provides stability and protection during chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the tert-butyldimethylsilyl group in this compound provides unique stability and protection for the hydroxyl group, making it particularly useful in multi-step organic synthesis. This feature distinguishes it from other similar compounds that may lack such protective groups.
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6Si/c1-16(2,3)25(5,6)24-12-10(9-19)23-14(13(12)22-4)18-8-7-11(20)17-15(18)21/h7-8,10,12-14,19H,9H2,1-6H3,(H,17,20,21)/t10-,12-,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMFRWSCFRRALN-FMKGYKFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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